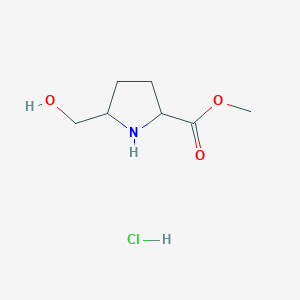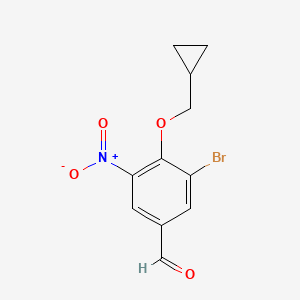
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylmethoxy group through a substitution reaction. The nitro group is then introduced via nitration, and finally, the aldehyde functionality is added through formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzoic acid
Reduction: 3-Bromo-4-(cyclopropylmethoxy)-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
作用機序
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(cyclopropylmethoxy)benzoic acid
- 3-Bromo-4-(cyclopropylmethoxy)pyridine
- 3-Bromo-4-(methoxy)benzaldehyde
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group adds steric hindrance and electronic effects that can influence its interactions with other molecules. The nitro group enhances its potential for bioreduction and formation of reactive intermediates, while the aldehyde group provides a site for covalent bonding with biomolecules. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10BrNO4 |
|---|---|
分子量 |
300.10 g/mol |
IUPAC名 |
3-bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10BrNO4/c12-9-3-8(5-14)4-10(13(15)16)11(9)17-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChIキー |
VGHLQLDASDZSNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



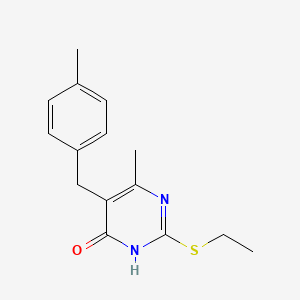
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)

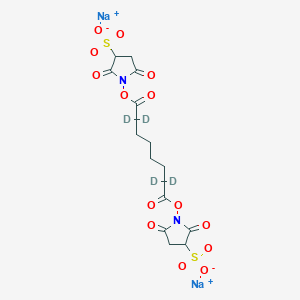
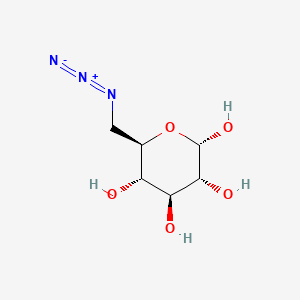

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)

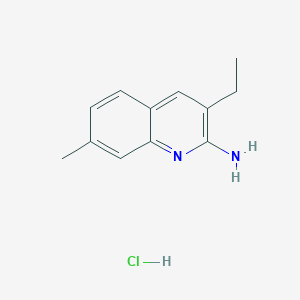
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

